Cudraflavanone B
Overview
Description
Cudraflavanone B is a prenylated flavonoid isolated from the root bark of the plant Cudrania tricuspidata . This compound has garnered significant attention due to its potent anti-inflammatory and anti-neuroinflammatory properties. It has been shown to alleviate lipopolysaccharide-induced inflammatory responses by downregulating nuclear factor-kappa B and extracellular signal-regulated kinase mitogen-activated protein kinase signaling pathways in macrophages and microglia .
Mechanism of Action
Target of Action
Cudraflavanone B, a prenylated flavonoid isolated from Cudrania tricuspidata, primarily targets macrophages and microglia . These cells are key players in the immune system and can be continuously activated in response to lipopolysaccharide (LPS), resulting in the overproduction of various pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide and prostaglandin E2, respectively, which are key mediators of inflammation .
Biochemical Pathways
This compound affects two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the extracellular signal-regulated kinase mitogen-activated protein kinase (ERK MAPK) pathway . By attenuating these pathways, this compound suppresses the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α .
Result of Action
The result of this compound’s action is a significant reduction in the production of pro-inflammatory mediators and cytokines in LPS-stimulated cells . This leads to an overall anti-inflammatory and anti-neuroinflammatory effect, demonstrating its potential in the treatment of neuroinflammatory conditions .
Action Environment
The action of this compound is influenced by the presence of LPS, which induces an inflammatory response in the target cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cudraflavanone B is typically isolated from natural sources, specifically the root bark of Cudrania tricuspidata . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Cudraflavanone B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can affect the double bonds within the flavonoid skeleton.
Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group attached to the flavonoid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
Cudraflavanone B has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of prenylated flavonoids.
Biology: The compound is used to investigate its effects on cellular signaling pathways, particularly those involved in inflammation.
Industry: While its industrial applications are limited, this compound’s bioactive properties make it a candidate for developing new pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Cudraflavone C: Another prenylated flavonoid with anti-inflammatory properties.
Cudraxanthone S: Known for its antifungal activity.
Wighteone: Exhibits antitumor effects against certain cancer cell lines.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYILUYFNCCEPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?
A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].
Q2: Does this compound exhibit any antifungal activity?
A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.
Q3: Are there any structural analogs of this compound that show similar biological activity?
A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.
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